molecular formula C25H28N2O5 B12100937 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid

Cat. No.: B12100937
M. Wt: 436.5 g/mol
InChI Key: SESDYASFOIWRCD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is a complex organic compound often used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Acetylation: The next step involves the acetylation of the alpha position. This can be done using acetic anhydride in the presence of a catalyst like pyridine.

    Coupling Reaction: The final step involves coupling the protected amino acid with piperidinepropanoic acid. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids using automated peptide synthesizers.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid undergoes several types of reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The acetyl group can be substituted under acidic or basic conditions.

    Coupling: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Acetic anhydride in the presence of a base.

    Coupling: DCC or DIC in the presence of NMM.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is widely used in scientific research:

    Peptide Synthesis: It is a crucial intermediate in the synthesis of peptides and proteins.

    Drug Development: Used in the development of peptide-based drugs.

    Biological Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The acetyl group can influence the reactivity and solubility of the compound, facilitating its incorporation into peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Glycine: A simpler Fmoc-protected amino acid.

    Fmoc-Valine: Used in the synthesis of peptides with hydrophobic properties.

Uniqueness

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is unique due to its specific structure, which combines the Fmoc protection with an acetylated piperidinepropanoic acid moiety. This combination allows for specific applications in peptide synthesis, offering unique reactivity and stability compared to other Fmoc-protected amino acids.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-3-(1-acetylpiperidin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H28N2O5/c1-16(28)27-12-10-17(11-13-27)14-23(24(29)30)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-15H2,1H3,(H,26,31)(H,29,30)/t23-/m0/s1

InChI Key

SESDYASFOIWRCD-QHCPKHFHSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.